molecular formula C23H33NO7 B6349418 8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-77-1

8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349418
CAS RN: 1326809-77-1
M. Wt: 435.5 g/mol
InChI Key: TXKKJUJTJWKYDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a spirocyclic structure (a structure where two rings share a single atom), an ester group (carboxylic acid), and a trimethoxybenzoyl group . The presence of the trimethoxybenzoyl group suggests that this compound might have some biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a series of basic esters of 3,4,5-trimethoxybenzoyl acid has been synthesized and evaluated for antihypertensive and local anesthetic activity .

Scientific Research Applications

Antihypertensive Activity

The compound has been evaluated for its potential in treating high blood pressure. Basic esters of 3,4,5-trimethoxybenzoic acid, a related structure, have shown hypotensive activity following intravenous administration to normotensive dogs . This suggests that MFCD19706489 could be synthesized and tested for similar antihypertensive effects.

Local Anesthetic Activity

Similar to its antihypertensive applications, compounds with the 3,4,5-trimethoxybenzoic acid moiety have been tested for local anesthetic properties . MFCD19706489 could be explored for its efficacy as a local anesthetic in medical procedures.

Biological Metabolite Studies

As a compound structurally related to known metabolites, MFCD19706489 can be used to study metabolic pathways in both plants and humans. It can help in understanding the role of similar compounds in biological systems .

properties

IUPAC Name

8-tert-butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO7/c1-22(2,3)15-7-9-23(10-8-15)24(16(13-31-23)21(26)27)20(25)14-11-17(28-4)19(30-6)18(12-14)29-5/h11-12,15-16H,7-10,13H2,1-6H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKKJUJTJWKYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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